N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the sulfanyl acetamide class, featuring a pyrido[4,3-d]pyrimidinone core substituted with a 2-chlorobenzyl group at the N-position and a 4-fluorobenzyl group at the 6-position of the bicyclic system. The sulfanyl bridge at C2 links the heterocycle to the acetamide moiety. Crystal structure determination for such compounds typically employs SHELX programs (e.g., SHELXL for refinement) due to their robustness in handling small-molecule crystallography .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2S/c24-19-4-2-1-3-16(19)11-26-21(30)14-32-23-27-20-9-10-29(13-18(20)22(31)28-23)12-15-5-7-17(25)8-6-15/h1-8H,9-14H2,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYJSGYAXHPVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorobenzyl moiety and a hexahydropyrido-pyrimidine core with a sulfanyl group. The presence of fluorine in the structure may influence its biological activity by altering lipophilicity and receptor interactions.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported to be as low as 16 µM for effective antibacterial activity .
- Neuroprotective Effects : Compounds with similar structural motifs have been investigated for neuroprotective properties in models of epilepsy. For instance, related compounds have demonstrated the ability to modulate neurotransmitter levels and reduce oxidative stress in zebrafish models of induced seizures .
Case Studies
-
Antibacterial Efficacy :
- A study on fluoroarylbichalcophene derivatives showed significant antibacterial activity against S. aureus, with MIC values ranging from 16 µM to 128 µM depending on the specific compound. The structure-activity relationship (SAR) indicated that modifications to the phenyl groups significantly impacted antibacterial potency .
Compound MIC (µM) MBC (µM) MA-1156 16 16 MA-1115 32 32 MA-1116 64 128 MA-1113 128 Not Detected MA-1114 128 Not Detected - Neuroprotective Mechanisms :
The proposed mechanisms through which this compound may exert its effects include:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have demonstrated the ability to disrupt bacterial cell wall integrity.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity in the central nervous system.
Comparison with Similar Compounds
Research Implications
- Substituent Effects : The 4-fluorobenzyl group may enhance blood-brain barrier penetration relative to bulkier groups like trifluoromethyl .
- Synthetic Challenges: Synthesis routes for pyrido[4,3-d]pyrimidinones require multi-step cyclization and sulfanyl incorporation, as seen in analogous protocols for pyrimidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
